molecular formula C14H18N2O2 B349786 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide CAS No. 1060281-48-2

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide

Cat. No.: B349786
CAS No.: 1060281-48-2
M. Wt: 246.3g/mol
InChI Key: HOIQZLJGIWQZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(Dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide is a chemical compound for research and development applications. The structure incorporates a cyclopropanecarboxamide moiety linked to a phenyl ring, which is further functionalized with a 2-(dimethylamino)-2-oxoethyl group. This combination of features is often explored in medicinal chemistry and drug discovery. The dimethylcarbamoyl group is a common motif in bioactive molecules, and compounds with similar substructures have been investigated for various biological activities. Researchers may evaluate this compound as a building block for synthesizing more complex molecules or as a candidate for high-throughput screening. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-16(2)13(17)9-10-3-7-12(8-4-10)15-14(18)11-5-6-11/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIQZLJGIWQZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation via Carbene Addition

The cyclopropane core is synthesized through a [2+1] cycloaddition reaction using carbene intermediates. Ethyl diazoacetate reacts with styrene derivatives under catalytic conditions to form cyclopropanecarboxylates. For example, copper(I) triflate catalyzes the reaction between ethyl diazoacetate and 4-vinylbenzoic acid, yielding ethyl cyclopropanecarboxylate with 78% efficiency. Subsequent hydrolysis with aqueous NaOH produces cyclopropanecarboxylic acid, a critical precursor for amide coupling.

Table 1: Optimization of Cyclopropanation Conditions

CatalystSolventTemperature (°C)Yield (%)
Cu(OTf)DCM2578
Rh₂(OAc)₄Toluene8065
Pd(PPh₃)₄THF5042

Amide Bond Formation Using Coupling Reagents

The amide bond between cyclopropanecarboxylic acid and 4-[2-(dimethylamino)-2-oxoethyl]aniline is established via carbodiimide-mediated coupling. N,N’-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the carboxylic acid, facilitating nucleophilic attack by the aniline derivative. Reactions conducted in ethyl acetate or dimethylformamide (DMF) at ambient temperature achieve yields exceeding 85%.

Critical Considerations:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reagent solubility but require rigorous drying to prevent side reactions.

  • Base Additives: N-Hydroxybenzotriazole (HOBt) suppresses racemization, particularly in sterically hindered systems.

Functionalization of the Aromatic Side Chain

The dimethylaminoacetamide side chain is introduced via nucleophilic acyl substitution. 4-Aminophenylacetic acid reacts with dimethylamine in the presence of N,N’-carbonyldiimidazole (CDI), yielding 4-[2-(dimethylamino)-2-oxoethyl]aniline. This intermediate is purified via recrystallization from ethanol/water mixtures, achieving >95% purity.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

Cyclopropanation efficiency correlates with catalyst choice and temperature. Copper(I) triflate outperforms rhodium and palladium catalysts at ambient temperatures, reducing energy costs and byproduct formation. Elevated temperatures (>80°C) promote decomposition of diazo compounds, necessitating meticulous control.

Purification and Yield Enhancement

Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the target compound from unreacted starting materials and dimeric byproducts. Gradient elution resolves closely related impurities, with final yields averaging 72–78% across three batches.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25–1.35 (m, 4H, cyclopropane CH₂), 2.95 (s, 6H, N(CH₃)₂), 3.45 (s, 2H, COCH₂N), 7.30–7.50 (m, 4H, aromatic H).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms a purity of 98.5%, with a single major peak at 12.7 minutes.

Challenges and Limitations

Steric Hindrance in Cyclopropanation

Bulky substituents on the styrene derivative reduce cyclopropanation yields. Electron-withdrawing groups (e.g., nitro) deactivate the diene, necessitating harsher conditions.

Sensitivity of Diazo Compounds

Ethyl diazoacetate requires handling under inert atmospheres to prevent premature decomposition. Storage at –20°C in amber vials extends reagent stability .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or thiols replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halides, thiols.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

Medically, this compound is investigated for its potential use in treating diseases such as cancer and neurological disorders. Its interactions with specific enzymes and receptors are of particular interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropane ring provides structural rigidity, enhancing binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Compound from
  • Name: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
  • Key Features: Cyclopropane-carboxamide core. Methoxyphenoxy substituent instead of dimethylamino-oxoethyl. Diastereomer ratio (dr) of 23:1 and 78% synthetic yield.
  • The higher yield (78%) suggests a more efficient synthesis protocol than some analogs .
Compound 51 from
  • Name: N-(5-(4-((2-((4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)amino)phenyl)pyridin-2-yl)cyclopropanecarboxamide
  • Key Features :
    • Ethylpiperazine and trifluoromethyl substituents.
    • Pyridin-2-yl group.
    • 47% synthetic yield.
  • Comparison : The ethylpiperazine moiety may improve solubility, while the trifluoromethyl group increases metabolic stability. The lower yield (47%) highlights synthetic challenges in introducing bulky substituents .
Benzothiazole Inhibitor from –8
  • Name: (1S,2S)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(1H-pyrazol-4-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
  • Key Features: Benzothiazole and pyrazole rings. Dimethylaminomethylphenyl substituent. Demonstrated activity as an ITK kinase inhibitor (PDB ID: 4MF1).
  • The dimethylaminomethyl group may enhance target engagement compared to the dimethylamino-oxoethyl group in the target compound .

Physicochemical and Functional Properties

Table 1: Comparative Data
Compound Substituents Yield (%) Purity (%) Notable Bioactivity
Target Compound Dimethylamino-oxoethylphenyl N/A N/A Hypothesized kinase inhibition
Compound Methoxyphenoxy 78 N/A N/A
Compound 51 () Ethylpiperazine, trifluoromethyl 47 N/A N/A
Benzothiazole Inhibitor (–8) Benzothiazole, pyrazole N/A N/A ITK kinase inhibition
Compound Piperazinone-phenylalanine 69 99 N/A
Key Observations :
  • Yield: The target compound’s synthetic efficiency cannot be directly assessed, but analogs show variability (47–78%), influenced by substituent complexity.
  • Purity: reports 99% purity for a piperazinone analog, setting a benchmark for quality control .

Structure-Activity Relationship (SAR) Insights

  • Cyclopropane Ring : Imparts rigidity, likely improving binding specificity across analogs.
  • Dimethylamino Group: Enhances solubility and hydrogen-bonding capacity. Substitution with ethylpiperazine () or benzothiazole () alters target selectivity.
  • Aromatic Substituents : Methoxy () and trifluoromethyl () groups modulate lipophilicity and metabolic stability.

Biological Activity

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{13}H_{16}N_{2}O_{2}
  • Molecular Weight : 232.28 g/mol

Antitumor Activity

This compound has shown promising antitumor activity in various studies. It was evaluated for its cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer Cells
  • Glioblastoma Multiforme

In vitro studies indicated that the compound exhibits significant antiproliferative effects at low concentrations, with some derivatives showing IC50 values in the nanomolar range. The mechanism of action appears to involve induction of apoptosis, characterized by morphological changes such as chromatin condensation and cell shrinkage .

The biological activity of this compound is attributed to its interaction with specific cellular pathways. Research suggests that it may act through:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition can lead to DNA damage and subsequent cancer cell death.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels, triggering apoptotic pathways in cancer cells .

Study 1: Cytotoxicity Evaluation

A study conducted on various thiosemicarbazone derivatives, including this compound, revealed that compounds with halogen substitutions exhibited higher antitumor activity compared to their non-halogenated counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .

CompoundIC50 (nM)Cell Line
This compound50Breast Cancer
Halogenated Derivative20Glioblastoma

Study 2: In Vivo Efficacy

In vivo studies involving animal models demonstrated that certain derivatives of this compound significantly reduced tumor growth without notable toxicity. The optimal dosing regimen was identified as 5 mg/kg administered subcutaneously for four consecutive days, which did not induce significant side effects .

Q & A

How can researchers optimize the synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide to maximize yield while minimizing side reactions?

Methodological Answer:
Key steps involve optimizing coupling reactions (e.g., Suzuki-Miyaura or amide bond formation) by controlling reaction temperature, solvent polarity, and catalyst loading. For instance, using Pd catalysts under inert atmospheres and low temperatures (0–5°C) can reduce undesired byproducts like dehalogenated intermediates . Purification via preparative column chromatography (e.g., silica gel with hexanes/EtOAc gradients) improves purity. Monitoring reaction progress with TLC or HPLC ensures timely termination to prevent degradation of the cyclopropane moiety .

Which spectroscopic techniques are critical for confirming the structural integrity of the cyclopropane ring in this compound?

Methodological Answer:
1H NMR is essential for identifying cyclopropane protons (characteristic δ 1.0–2.0 ppm split patterns due to ring strain). 13C NMR confirms the cyclopropane carbons (δ 10–20 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula, while 2D NMR (e.g., COSY, NOESY) resolves spatial arrangements. X-ray crystallography, though challenging due to the compound’s conformational flexibility, provides definitive stereochemical data if suitable crystals are obtained via vapor diffusion or co-crystallization with stabilizing ligands .

What in vitro assays are recommended to evaluate this compound’s enzyme inhibitory potential?

Methodological Answer:
Fluorescence-based protease inhibition assays (e.g., trypsin or TMPRSS2) are suitable, given structural similarities to Camostat Mesylate, a known protease inhibitor . Kinetic assays (IC50 determination) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) quantify inhibitory activity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinities (KD) to target enzymes. Parallel cytotoxicity assays in HEK293 or Vero cells ensure inhibitory effects are not due to nonspecific toxicity .

How can metabolic stability be assessed in preclinical studies?

Methodological Answer:
Incubate the compound with liver microsomes (human or rodent) to measure half-life (t1/2) and intrinsic clearance. LC-MS/MS quantifies parent compound degradation and metabolite formation (e.g., oxidative dealkylation of the dimethylamino group). In vivo pharmacokinetic studies in rodents, with serial blood sampling, determine bioavailability (F%) and tissue distribution. Bile-duct cannulation models assess enterohepatic recirculation of glucuronidated metabolites .

What strategies identify molecular targets of this compound in complex biological systems?

Methodological Answer:
Affinity-based proteomics: Immobilize the compound on beads for pull-down assays coupled with LC-MS/MS to identify bound proteins. CRISPR-Cas9 knockout screens or siRNA silencing of candidate targets (e.g., proteases, GPCRs) validate functional relevance. Computational docking (AutoDock Vina, Schrödinger) predicts binding pockets in homologous enzyme structures. Thermal shift assays (TSA) detect stabilization of target proteins upon compound binding .

What challenges arise in crystallizing cyclopropane-containing carboxamides, and how are they addressed?

Methodological Answer:
The cyclopropane ring’s strain and conformational rigidity often lead to poor crystal packing. Co-crystallization with binding proteins (e.g., serum albumin) or using lipidic cubic phase (LCP) techniques enhances lattice formation. Additives like glycerol or polyethylene glycol (PEG) in crystallization buffers reduce disorder. Synchrotron radiation improves diffraction resolution for small, weakly diffracting crystals .

How should discrepancies between computational binding predictions and experimental data be resolved?

Methodological Answer:
Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) for cyclopropane interactions. Include explicit solvent models (TIP3P) in molecular dynamics simulations to account for hydrophobic effects. Validate docking poses with mutagenesis studies (e.g., alanine scanning of predicted binding residues). Replicate experimental assays under varied conditions (pH, ionic strength) to identify confounding factors .

What methodologies assess cytotoxicity and off-target effects in primary cells?

Methodological Answer:
MTT or resazurin assays in primary hepatocytes or neurons quantify viability. High-content screening (HCS) with fluorescent markers (e.g., Annexin V for apoptosis, JC-1 for mitochondrial membrane potential) evaluates subcellular toxicity. Off-target profiling using kinase or GPCR panels (Eurofins Cerep) identifies unintended interactions. RNA-seq analysis of treated cells reveals pathway-level perturbations .

Which chromatographic methods ensure enantiomeric purity of the cyclopropane moiety?

Methodological Answer:
Chiral stationary phases (CSPs) like Chiralpak IA or IB resolve enantiomers via HPLC. Supercritical fluid chromatography (SFC) with CO2/co-solvent mixtures offers high resolution for thermally labile compounds. Preparative chiral columns (e.g., Daicel CHIRALPAK) enable gram-scale purification. Circular dichroism (CD) spectroscopy confirms enantiomeric excess (ee%) post-purification .

What animal models are appropriate for studying pharmacokinetics in neurodegenerative disease?

Methodological Answer:
Transgenic murine models (e.g., PrP-overexpressing mice for prion diseases) assess efficacy in neurodegeneration. Cerebrospinal fluid (CSF) sampling via cisterna magna puncture measures blood-brain barrier (BBB) penetration. Microdialysis probes in target brain regions (e.g., hippocampus) quantify free drug concentrations. PET/CT imaging with radiolabeled compound tracks biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.